

# In-Depth Technical Guide: Akt1 and Akt2 Downstream Signaling Targets

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Akt1/2 kinase inhibitor*

Cat. No.: *B12062303*

[Get Quote](#)

## Introduction: The Central Role of Akt in Cellular Signaling

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in signal transduction pathways that govern a multitude of fundamental cellular processes.<sup>[1][2]</sup> Activated by a wide array of extracellular signals, including growth factors and insulin, the PI3K/Akt pathway relays these stimuli to downstream effectors that control cell survival, proliferation, metabolism, and growth.<sup>[1][3]</sup> The Akt family comprises three highly homologous isoforms—Akt1, Akt2, and Akt3—encoded by separate genes.<sup>[4]</sup> While often studied collectively, mounting evidence reveals that these isoforms possess both redundant and distinct, non-redundant functions, largely dictated by their unique expression patterns and differential regulation of downstream substrates.<sup>[4][5]</sup>

Akt1 is ubiquitously expressed and primarily linked to cell survival and growth, whereas Akt2 is highly expressed in insulin-sensitive tissues like fat and muscle, playing a more pronounced role in glucose homeostasis.<sup>[1][4]</sup> Akt3 expression is more restricted, primarily to the brain and testes, where it is involved in development.<sup>[1][4]</sup> This guide will provide an in-depth exploration of the core downstream signaling targets of Akt1 and Akt2, detailing the molecular mechanisms of their regulation and offering field-proven methodologies for their study. We will dissect the isoform-specific functions that are critical for researchers in basic science and drug development.

Upon activation by growth factors, Phosphoinositide 3-kinase (PI3K) is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).<sup>[6][7]</sup> PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including Akt and its upstream kinase, PDK1.<sup>[6][8]</sup> This co-localization at the membrane facilitates the phosphorylation of Akt by PDK1 at Threonine 308 (Thr308) in the activation loop.<sup>[8]</sup> Full activation of Akt requires a second phosphorylation event at Serine 473 (Ser473) in the C-terminal hydrophobic motif, a modification primarily carried out by the mTOR Complex 2 (mTORC2).<sup>[6][8]</sup> Once fully activated, Akt dissociates from the membrane and translocates to the cytoplasm and nucleus to phosphorylate a vast array of downstream substrates.<sup>[1][9]</sup>

## Core Downstream Signaling Nodes

Activated Akt1 and Akt2 orchestrate cellular responses by phosphorylating a multitude of substrates, often at the consensus motif RxRxxS/T.<sup>[1]</sup> These phosphorylation events can either activate or inhibit the target protein's function, thereby propagating the signal through various downstream pathways. Below, we explore the key signaling hubs regulated by Akt.

## Regulation of Cell Growth and Proliferation: The mTORC1 Axis

A central effector pathway downstream of Akt is the mammalian Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth and protein synthesis.<sup>[10][11]</sup> Akt promotes mTORC1 activity through at least two distinct mechanisms:

- Inhibition of the TSC Complex: Akt directly phosphorylates and inactivates Tuberous Sclerosis Complex 2 (TSC2), a component of the TSC1-TSC2 tumor suppressor complex.<sup>[11][12]</sup> The TSC complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb.<sup>[1]</sup> In its active, GTP-bound state, Rheb directly binds to and activates mTORC1.<sup>[6]</sup> By phosphorylating TSC2, Akt inhibits its GAP activity, leading to an accumulation of Rheb-GTP and subsequent mTORC1 activation.<sup>[1][6][12]</sup>
- Phosphorylation of PRAS40: Akt also phosphorylates the Proline-Rich Akt Substrate of 40 kDa (PRAS40), an inhibitory component of the mTORC1 complex.<sup>[11]</sup> Phosphorylation of PRAS40 by Akt leads to its dissociation from mTORC1, relieving its inhibitory constraint and permitting full kinase activity.<sup>[11]</sup>

Once activated, mTORC1 phosphorylates its own set of downstream targets, including p70 S6 Kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to drive protein synthesis and cell growth.[13]

## Control of Metabolism and Cell Cycle: The GSK3 Hub

Glycogen Synthase Kinase 3 (GSK3), existing as two isoforms (GSK3 $\alpha$  and GSK3 $\beta$ ), is a constitutively active kinase that is inhibited upon growth factor stimulation.[14] Akt is a primary kinase responsible for this inhibition.[14][15]

- Mechanism of Inhibition: Akt directly phosphorylates GSK3 $\beta$  at Serine 9 and GSK3 $\alpha$  at the analogous Serine 21 residue.[14] This phosphorylation creates an intramolecular pseudosubstrate that folds into the kinase's active site, blocking its ability to phosphorylate its true substrates.[16]
- Metabolic Consequences: One of the first identified substrates of GSK3 was glycogen synthase. Inhibition of GSK3 by Akt leads to the dephosphorylation and activation of glycogen synthase, promoting the conversion of glucose into glycogen for storage.[17]
- Cell Cycle Regulation: GSK3 also phosphorylates and promotes the degradation of key cell cycle regulators, such as Cyclin D1. By inhibiting GSK3, Akt signaling leads to the stabilization and accumulation of Cyclin D1, thereby promoting G1/S phase transition and cell cycle progression.

## Promotion of Cell Survival: The FOXO and BAD Pathways

A critical function of Akt signaling is the active promotion of cell survival by suppressing apoptosis. This is achieved through the phosphorylation and inactivation of several pro-apoptotic factors.

- FOXO Transcription Factors: The Forkhead box O (FoxO) family of transcription factors (e.g., FOXO1, FOXO3a) drive the expression of genes involved in cell cycle arrest and apoptosis, such as Fas ligand.[13][18][19] Akt directly phosphorylates FOXO proteins at multiple conserved sites.[18][20] This phosphorylation creates a binding site for 14-3-3 proteins, which sequester the FOXO transcription factors in the cytoplasm, preventing their

translocation to the nucleus and subsequent activation of pro-apoptotic gene expression.[\[6\]](#)  
[\[20\]](#)

- **BAD (Bcl-2-associated death promoter):** BAD is a pro-apoptotic protein that, in its unphosphorylated state, binds to and sequesters the anti-apoptotic proteins Bcl-2 and Bcl-xL. Akt phosphorylates BAD on Ser136, which also promotes its association with 14-3-3 proteins. This sequestration prevents BAD from interacting with Bcl-2/Bcl-xL, thereby freeing them to inhibit apoptosis and promote cell survival.

## Visualization of the Core Akt Signaling Pathway





[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro Akt kinase assay.

## Conclusion and Future Directions

The Akt signaling network is a cornerstone of cellular regulation, and its dysregulation is a hallmark of numerous diseases, including cancer and diabetes. [3][13] While Akt1 and Akt2 share significant overlap in their downstream targets, they possess distinct and sometimes

opposing functions that are critical for tissue-specific physiological processes and disease progression. Akt1 is a key driver of cell growth, while Akt2 is paramount for metabolic control. This isoform specificity presents both a challenge and an opportunity for therapeutic development. Broad-spectrum Akt inhibitors may have unintended consequences, whereas isoform-selective inhibitors could offer greater precision and reduced toxicity. [21][22] Future research will continue to unravel the complexities of isoform-specific substrate selection, which may be governed by subtle differences in kinase domain conformation, subcellular localization, or interaction with specific scaffolding proteins. Advanced proteomic techniques, such as mass spectrometry-based PTMScan® technology, are instrumental in identifying novel and context-dependent Akt substrates, further expanding our understanding of this intricate signaling network. [7] A deeper comprehension of the distinct downstream pathways controlled by Akt1 and Akt2 will be essential for designing the next generation of targeted therapies that can precisely modulate this critical cellular hub.

## References

- Argueta, S. H., et al. (2013).
- Manning, B. D., & Cantley, L. C. (2007).
- Boster Biological Technology. (n.d.).
- Glimstad, M., et al. (2018). Different functions of AKT1 and AKT2 in molecular pathways, cell migration and metabolism in colon cancer cells. *Oncology Letters*. [\[Link\]](#)
- JoVE. (2023). PI3K/mTOR/AKT Signaling Pathway. *Journal of Visualized Experiments*. [\[Link\]](#)
- Qian, J. M., et al. (2023). Acupotomy activates PI3K/Akt signaling pathway mediated by FGF7,10/KDR. *Journal of Pain Research*. [\[Link\]](#)
- van der Vos, K. E., & Coffer, P. J. (2008). FoxO transcription factors; Regulation by AKT and 14-3-3 proteins. *Cellular Signalling*. [\[Link\]](#)
- Dan, H. C., et al. (2011). Akt-dependent Activation of mTORC1 Complex Involves Phosphorylation of mTOR by IκB Kinase  $\alpha$ . *Journal of Biological Chemistry*. [\[Link\]](#)
- Sancak, Y., et al. (2007). PRAS40 is an insulin-regulated inhibitor of the mTORC1 protein kinase. *Molecular Cell*. [\[Link\]](#)
- Ambade, A., et al. (2016). Akt1 and Akt2 Isoforms Play Distinct Roles in Regulating the Development of Inflammation and Fibrosis Associated with Alcoholic Liver Disease.
- Xu, F., et al. (2022). Akt: a key transducer in cancer. *Cancer Gene Therapy*. [\[Link\]](#)
- Cormier, K. W., & Woodgett, J. R. (2017). GSK3 and its interactions with the PI3K/AKT/mTOR signalling network.
- Revathidevi, S., & Munirajan, A. K. (2019). The Akt pathway in oncology therapy and beyond (Review).

- Irie, H. Y., et al. (2005). Distinct roles of Akt1 and Akt2 in regulating cell migration and epithelial-mesenchymal transition. *The Journal of Cell Biology*. [Link]
- Reactome. (n.d.). AKT phosphorylates FOXO transcription factors.
- Kazyken, D., et al. (2019).
- Menon, S., et al. (2014). Regulation of mTORC1 by PI3K Signaling. *Cold Spring Harbor Perspectives in Biology*. [Link]
- Fang, X., et al. (2000). Phosphorylation and inactivation of glycogen synthase kinase 3 by protein kinase A. *PNAS*. [Link]
- ResearchGate. (n.d.). Downstream effectors of Akt and the potential therapeutic inhibitors.
- Blanco-Aparicio, C., et al. (2017). AKT1 and AKT2 isoforms play distinct roles during breast cancer progression through the regulation of specific downstream proteins. *Scientific Reports*. [Link]
- Rockland Immunochemicals. (n.d.).
- Thorsen, F., et al. (2010). Detection of phosphorylated Akt and MAPK in cell culture assays. *MethodsX*. [Link]
- ResearchGate. (n.d.). AKT-mediated GSK3 phosphorylation and regulation.
- Carlson, C. B. (2012). Assay Development for Protein Kinase Enzymes. *Assay Guidance Manual*. [Link]
- ResearchGate. (n.d.). Regulation of FOXO transcription factors.
- Creative Diagnostics. (n.d.). GSK3 Signaling Pathway.
- O'Reilly, K. E., et al. (2009). Increased AKT S473 phosphorylation after mTORC1 inhibition is rictor dependent and does not predict tumor cell response to PI3K/mTOR inhibition. *Molecular Cancer Therapeutics*. [Link]
- Balasuriya, N., et al. (2021). Phospho-Form Specific Substrates of Protein Kinase B (AKT1). *Frontiers in Molecular Biosciences*. [Link]
- Chen, C. H., et al. (2010).
- Bruno, D. S. (2018). Glycogen Synthase Kinase 3 Is Required For Optimal Akt Activation.
- Uddin, S., et al. (2010). Interplay between FOXO, TOR, and Akt. *Aging*. [Link]
- Bio-Rad Antibodies. (n.d.).
- ResearchGate. (n.d.). The mTORC1 signaling pathway.
- Lu, J., et al. (2019). AKTivation Mechanisms. *Current Opinion in Structural Biology*. [Link]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

# Sources

- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Akt: a key transducer in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different functions of AKT1 and AKT2 in molecular pathways, cell migration and metabolism in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Video: PI3K/mTOR/AKT Signaling Pathway [jove.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Control of Akt activity and substrate phosphorylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Akt-dependent Activation of mTORC1 Complex Involves Phosphorylation of mTOR (Mammalian Target of Rapamycin) by I $\kappa$ B Kinase  $\alpha$  (IKK $\alpha$ ) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of mTORC1 by PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. GSK3 and its interactions with the PI3K/AKT/mTOR signalling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. FoxO transcription factors; Regulation by AKT and 14-3-3 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reactome | AKT phosphorylates FOXO transcription factors [reactome.org]
- 20. Interplay between FOXO, TOR, and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scbt.com [scbt.com]
- 22. What are Akt-2 inhibitors and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Akt1 and Akt2 Downstream Signaling Targets]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12062303#akt1-2-downstream-signaling-targets>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)